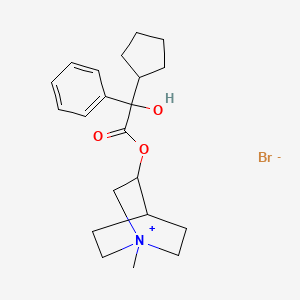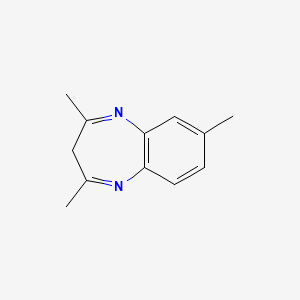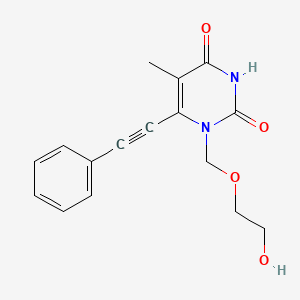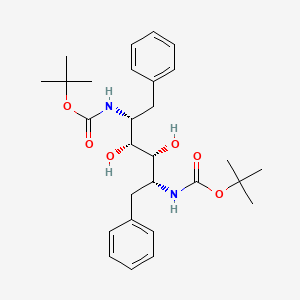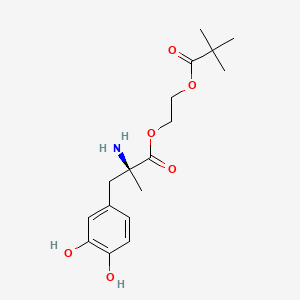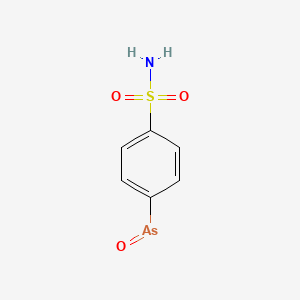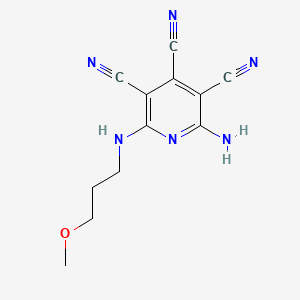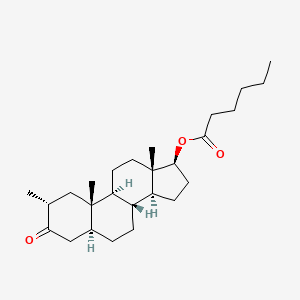
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It is known for its potent androgenic properties and is used in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate typically involves the esterification of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl- with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and the treatment of muscle-wasting diseases.
Industry: The compound is used in the development of performance-enhancing drugs and supplements.
作用机制
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate involves binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis. The compound exerts its effects by promoting anabolic processes such as muscle growth and the development of male secondary sexual characteristics.
相似化合物的比较
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one:
Drostanolone: A synthetic anabolic-androgenic steroid with similar structure and effects.
Stanolone: Another synthetic derivative of DHT with potent androgenic activity.
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate is unique due to its specific esterification with hexanoic acid, which enhances its lipophilicity and prolongs its duration of action. This makes it particularly useful in medical and research applications where sustained release of the active compound is desired.
属性
CAS 编号 |
13713-19-4 |
|---|---|
分子式 |
C26H42O3 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C26H42O3/c1-5-6-7-8-24(28)29-23-12-11-20-19-10-9-18-15-22(27)17(2)16-26(18,4)21(19)13-14-25(20,23)3/h17-21,23H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,23+,25+,26+/m1/s1 |
InChI 键 |
XWJCZSVXJIFAAO-UZKCNQHNSA-N |
手性 SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C |
规范 SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


